2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a pyrazolo[1,5-a]pyrazine derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent
Mechanism of Action
The mechanism of action of 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the pyrazolo[1,5-a]pyrazine core can interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Uniqueness
2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different electronic and steric effects, leading to unique applications in various fields .
Properties
Molecular Formula |
C7H8BrN3O |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H8BrN3O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3 |
InChI Key |
KUIYHDVFADPRSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=CC(=N2)Br)C1=O |
Origin of Product |
United States |
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